molecular formula C12H27BO2 B1319032 Dodecylboronic acid CAS No. 3088-79-7

Dodecylboronic acid

Cat. No. B1319032
CAS RN: 3088-79-7
M. Wt: 214.15 g/mol
InChI Key: UMJURJHHLVYBFY-UHFFFAOYSA-N
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Description

Dodecylboronic acid, also known as N-DODECYLBORONIC ACID, is a boronic acid compound with the molecular formula C12H27BO2 . It has a molecular weight of 214.15 g/mol . The IUPAC name for this compound is dodecylboronic acid .


Molecular Structure Analysis

The molecular structure of dodecylboronic acid includes a boronic acid group attached to a dodecyl chain . The InChI key for dodecylboronic acid is UMJURJHHLVYBFY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as dodecylboronic acid, have the ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . This interaction allows boronic acids to be used in various sensing applications .


Physical And Chemical Properties Analysis

Dodecylboronic acid has a molecular weight of 214.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 11 . The exact mass and monoisotopic mass of dodecylboronic acid are both 214.2104103 g/mol . The topological polar surface area is 40.5 Ų . The heavy atom count is 15 .

Scientific Research Applications

Boronic acids, including Dodecylboronic acid, have been widely used in various fields of scientific research . Here are some of the key applications:

  • Chemical Biology and Supramolecular Chemistry : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in these fields. This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

  • Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .

  • Medicinal Chemistry and Biomedical Devices : The fundamental reactivity of boronic acids with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

  • Protein Manipulation and Modification : The interaction of boronic acids with proteins allows for their manipulation and cell labeling .

  • Separation Technologies : Boronic acids are also used for electrophoresis of glycated molecules .

  • Therapeutics Development : Boronic acids are used in the development of therapeutics .

  • Dynamic Click Chemistry : Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of Boronic acid-based compounds has inspired the exploration of novel chemistries using boron .

  • Biochemical Tools : Boronic acids are used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .

  • Building Materials for Microparticles : Boronic acids are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

  • Proteomics Research : Dodecylboronic acid is used in proteomics research .

  • Molecular Recognition : The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides . Saccharides are ubiquitous in biological systems and are a particularly challenging set of molecules to differentiate with chemical receptors due to their similarity in size and structure .

  • Medicinal Chemistry : The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .

  • Synthesis of Boronic Acid Derivatives : Boronic acids are used in the synthesis of boronic acid derivatives . These derivatives have diverse uses and applications in medicinal chemistry .

  • Boron-Containing Compounds : Boronic acids are used in the design of boron-containing compounds . These compounds have been reported to have various biological applications .

Safety And Hazards

Dodecylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Boronic acids, including dodecylboronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant diols . They have been used in anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The future of boronic acids in medicinal chemistry looks promising, with the potential to obtain new drugs .

properties

IUPAC Name

dodecylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h14-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJURJHHLVYBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592647
Record name Dodecylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecylboronic acid

CAS RN

3088-79-7
Record name Dodecylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Dodecylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
D Funakoshi, Y Nomura, S Shoji, H Tamiaki - Dyes and Pigments, 2020 - Elsevier
… Under the same conditions (reflux in THF for 1 day), 1j partially reacted with dodecylboronic acid to give 1b, but some 1j was visible in the reaction mixture. After refluxing at higher …
Number of citations: 3 www.sciencedirect.com
RP Gautam, YT Lee, GL Herman… - Angewandte …, 2018 - Wiley Online Library
… Lastly, a lipid monolayer containing 1-dodecylboronic acid (DBA) as a proton carrier was appended on top of the SAM to complete the electrode architecture. …
Number of citations: 31 onlinelibrary.wiley.com
T Zeng, ZH Yu, CM Edmund - 2023 - chemrxiv.org
… [11] By incorporating 1-dodecylboronic acid (DBA) as a proton carrier within the lipid layer, the HBM has been shown to modulate proton and electron pathways of ORR simultaneously, …
Number of citations: 0 chemrxiv.org
ECM Tse, CJ Barile, NA Kirchschlager, Y Li… - Nature Materials, 2016 - nature.com
… We identify 1-dodecylboronic acid (DBA) to be a competent lipid-bound proton carrier owing to its favourable acidity and dipole moment, attributes we previously determined dictate the …
Number of citations: 118 www.nature.com
Y Fall, H Doucet, M Santelli - Applied Organometallic …, 2008 - Wiley Online Library
The Suzuki reaction of primary alkylboronic acids with alkenyl halides proceeds nicely using the air‐stable catalyst PdCl(C 3 H 5 )(dppb), Cs 2 CO 3 as base and toluene or xylene as …
Number of citations: 19 onlinelibrary.wiley.com
SN Supakul, CJ Barile - Frontiers in Chemistry, 2018 - frontiersin.org
… 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) lipid was obtained from Avanti Polar Lipids, and the proton carriers dodecylboronic acid (DBA) and mono-n-dodecylphosphate (…
Number of citations: 10 www.frontiersin.org
CS Marques, AJ Burke - Tetrahedron, 2013 - Elsevier
… No products were obtained when aliphatic boronic acids were used (methylboronic acid, ethylboronic acid and 1-dodecylboronic acid). It seems that an aromatic system needs to be …
Number of citations: 19 www.sciencedirect.com
CA Seipp, NJ Williams, VS Bryantsev… - Separation Science …, 2018 - Taylor & Francis
… To 180 mL of dioxane under argon was added 6.54 g (32 mmol) of 2-nitro-4-bromo- pyridine and 9.0 g (42 mmol) of 1-dodecylboronic acid and allowed to stir for 2 min. Then, 0.369 g (…
Number of citations: 13 www.tandfonline.com
Ç Kırbıyık, TY Alıç, M Kuş - Microelectronic Engineering, 2020 - Elsevier
… The molecular structure of C 8 -BA (octylboronic acid), C 10 -BA (decylboronic acid), C 12 -BA (dodecylboronic acid), SAMs utilized in this study are given in Fig. 1. We studied the …
Number of citations: 10 www.sciencedirect.com
AH Rageh, U Pyell - Electrophoresis, 2015 - Wiley Online Library
In this work, we extend our investigations regarding the separation of urinary nucleosides by MEKC with the ionic liquid type surfactant 1‐tetradecyl‐3‐methylimidazolium bromide (C 14 …

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